3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one
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Overview
Description
3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a useful research compound. Its molecular formula is C21H25N3OS and its molecular weight is 367.51. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Optimization
Researchers have extensively studied the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines and similar derivatives. For instance, Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the optimization processes that led to compounds with potent in vitro activity and promising anti-inflammatory and antinociceptive effects in animal models (Altenbach et al., 2008). Another study by Portilla et al. (2006) focused on the hydrogen-bonded structures of certain pyrazolo[1,5-a]pyrimidines, revealing intricate molecular arrangements and providing insights into the crystallographic characteristics of these compounds (Portilla et al., 2006).
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives has been a significant focus of research due to their potential biological activities. Maquestiau et al. (2010) detailed the selective preparation of these compounds, emphasizing the methodologies for achieving specific substituent patterns and analyzing the chemical structures via NMR (Maquestiau et al., 2010). Additionally, Gao et al. (2022) described an innovative approach using Di-tert-butyl peroxide for oxidative radical cyclization, leading to the assembly of 7-methylazolo[1,5-a]pyrimidines, showcasing a novel synthetic pathway for these compounds (Gao et al., 2022).
Potential Therapeutic Applications
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with findings suggesting potential antimicrobial, anti-inflammatory, and anticancer properties. Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and evaluated their anti-inflammatory and antimicrobial activities, indicating some compounds exhibited promising efficacy (Aggarwal et al., 2014). In another example, Li et al. (2016) developed inhibitors of phosphodiesterase 1 (PDE1) based on 3-aminopyrazolo[3,4-d]pyrimidinones, demonstrating significant selectivity and efficacy, highlighting the potential for treating cognitive deficits associated with neurodegenerative diseases (Li et al., 2016).
Mechanism of Action
Target of Action
It is part of the pyrido[2,3-d]pyrimidin-5-one derivatives, which are known to exhibit a wide range of biological activities . Noteworthy among these derivatives are tyrosine kinase inhibitors and cyclin-dependent kinase (CDK4) inhibitors , suggesting potential targets for our compound.
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidin-5-one derivatives, it may interact with its targets (such as tyrosine kinases or cdk4) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
If we consider its potential targets (tyrosine kinases or cdk4), it could impact pathways related to cell proliferation and cell cycle regulation .
Result of Action
If it acts as an inhibitor of tyrosine kinases or cdk4, it could potentially lead to the inhibition of cell proliferation and cell cycle arrest .
properties
IUPAC Name |
3-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-19(16-10-8-7-9-11-16)20-22-17(21(4,5)6)12-18(24(20)23-13)26-15(3)14(2)25/h7-12,15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLEGKZMUJWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SC(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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